Vazegepant hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

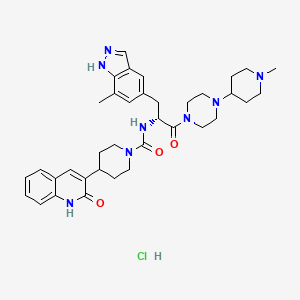

Vazegepant hydrochloride is a novel compound classified as a calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine and is administered as a nasal spray. The chemical formula for vazegepant hydrochloride is C₃₆H₄₇ClN₈O₃, and it has a molecular weight of approximately 638.817 g/mol . This compound is notable for its selectivity and potency in inhibiting the activity of calcitonin gene-related peptide receptors, which play a crucial role in the pathophysiology of migraines .

The primary chemical reaction involving vazegepant hydrochloride occurs when it binds to the calcitonin gene-related peptide receptors. This binding inhibits the receptor's activity, which is responsible for the vasodilation and inflammatory processes associated with migraine attacks. The mechanism of action can be summarized as follows:

- Binding to Receptors: Vazegepant binds to the calcitonin gene-related peptide receptors on mast cells in the brain.

- Inhibition of Signal Transduction: This binding prevents the receptor from activating downstream signaling pathways that lead to vasodilation and neurogenic inflammation.

- Reduction of Migraine Symptoms: By inhibiting these pathways, vazegepant effectively alleviates migraine symptoms.

Vazegepant exhibits significant biological activity as a selective antagonist of calcitonin gene-related peptide receptors. Its action leads to:

- Reduction in Migraine Frequency: Clinical studies have shown that vazegepant can significantly reduce the frequency and severity of migraine attacks.

- Rapid Onset of Action: The nasal spray formulation allows for quick absorption and onset of therapeutic effects, making it suitable for acute treatment scenarios .

- Minimal Side Effects: Compared to traditional migraine medications, vazegepant has been associated with fewer adverse effects, although hypersensitivity reactions can occur in some patients .

The synthesis of vazegepant hydrochloride involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may vary, general synthetic routes include:

- Formation of Key Intermediates: Initial reactions often involve forming key intermediates through standard organic reactions such as amination or acylation.

- Cyclization Reactions: Cyclization steps are crucial for constructing the quinoline and piperidine moieties present in the final structure.

- Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

Vazegepant hydrochloride is primarily used in:

- Migraine Treatment: Approved by the FDA for acute migraine treatment, it represents a new class of medication that targets specific pathways involved in migraine pathophysiology.

- Research: Ongoing studies are exploring its potential applications in other conditions related to neurogenic inflammation.

Interaction studies have shown that vazegepant can interact with various other medications, particularly those affecting the central nervous system. Key findings include:

- Drug Interactions: Caution is advised when co-administering with other central nervous system depressants due to potential additive effects.

- Metabolic Pathways: Vazegepant does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for metabolic drug interactions compared to other migraine treatments .

Vazegepant hydrochloride shares similarities with several other compounds used in migraine treatment, particularly other calcitonin gene-related peptide receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Administration Route | Unique Features |

|---|---|---|---|

| Vazegepant hydrochloride | Calcitonin gene-related peptide receptor antagonist | Nasal spray | Rapid onset; fewer side effects |

| Ubrogepant | Calcitonin gene-related peptide receptor antagonist | Oral | Longer duration of action |

| Rimegepant | Calcitonin gene-related peptide receptor antagonist | Oral | Approved for both acute and preventive treatment |

| Erenumab | Calcitonin gene-related peptide receptor monoclonal antibody | Subcutaneous | Long-lasting; monthly administration |

Vazegepant hydrochloride stands out due to its unique formulation as a nasal spray, allowing for rapid therapeutic effects while minimizing systemic exposure and side effects associated with oral medications .